N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide is a complex organic compound with the molecular formula C25H20BrNO4 This compound features a benzofuran core, substituted with a bromobenzoyl group and an ethylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Bromobenzoyl Group: This step involves the bromination of a benzoyl precursor, often using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Ethylphenoxyacetamide Moiety: This step may involve nucleophilic substitution reactions where an ethylphenoxy group is introduced to the benzofuran core, followed by acylation to form the final amide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The bromobenzoyl group may facilitate binding to proteins or enzymes, while the benzofuran core can interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of the bromobenzoyl group, which imparts distinct reactivity and binding properties compared to its chlorinated or methylated analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or chemical properties.
Properties
Molecular Formula |
C25H20BrNO4 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C25H20BrNO4/c1-2-16-7-13-19(14-8-16)30-15-22(28)27-23-20-5-3-4-6-21(20)31-25(23)24(29)17-9-11-18(26)12-10-17/h3-14H,2,15H2,1H3,(H,27,28) |
InChI Key |
JYVRSYXAZBOIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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